molecular formula C17H14Cl3N3O3 B3947291 N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide

Cat. No. B3947291
M. Wt: 414.7 g/mol
InChI Key: ZWNBQTNGLDYXFJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide, also known as CNPA, is a chemical compound that has been widely used in scientific research for its unique properties. CNPA is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes. In

Mechanism of Action

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol and calcium ions. This leads to a decrease in PKC activity and downstream signaling pathways, resulting in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In diabetic animals, this compound improves insulin sensitivity and glucose uptake. In cardiovascular disease models, this compound reduces inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which allows for the study of PKC-specific signaling pathways. It also has a long half-life, which allows for sustained inhibition of PKC activity. However, this compound has some limitations. It is toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, this compound may have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for the use of N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide in scientific research. One direction is the development of new PKC inhibitors based on the structure of this compound. Another direction is the study of PKC isoform-specific functions using this compound and other PKC inhibitors. Additionally, this compound could be used to develop new therapeutic strategies for cancer, diabetes, and cardiovascular disease. Overall, this compound is a valuable tool for the study of PKC signaling pathways and has the potential to lead to new treatments for a variety of diseases.

Scientific Research Applications

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide has been extensively used in scientific research as a potent and selective inhibitor of PKC. PKC is a family of enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC has been implicated in many diseases, including cancer, diabetes, and cardiovascular disease. Therefore, this compound has been used to study the role of PKC in these diseases and to develop new therapeutic strategies.

properties

IUPAC Name

(E)-N-[2-(2-chloro-6-nitroanilino)ethyl]-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3O3/c18-12-6-4-11(14(20)10-12)5-7-16(24)21-8-9-22-17-13(19)2-1-3-15(17)23(25)26/h1-7,10,22H,8-9H2,(H,21,24)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNBQTNGLDYXFJ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)NCCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide
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N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide
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N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide
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N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide
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N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide
Reactant of Route 6
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N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide

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